![molecular formula C21H30O3 B1150865 Hedycoronen A CAS No. 1383441-73-3](/img/structure/B1150865.png)
Hedycoronen A
Overview
Description
Hedycoronen A is a type of diterpenoid . It is a potent inhibitor of LPS-stimulated interleukin-6 (IL-6) and IL-12 p40, with IC50 ranging from 4.1±0.2 to 9.1±0.3 µM . It also shows moderate inhibitory activity on the tumor necrosis factor-α (TNF-α) production with IC50 values of 46.0±1.3 and 12.7±0.3 µM . This suggests that Hedycoronen A has potential anti-inflammatory benefits .
Molecular Structure Analysis
Hedycoronen A has a molecular formula of C21H30O3 . Its IUPAC name is 4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one .Physical And Chemical Properties Analysis
Hedycoronen A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 330.46 .Scientific Research Applications
Anti-Inflammatory Properties
Hedycoronen A has been found to have potential anti-inflammatory benefits . It is a potent inhibitor of LPS-stimulated interleukin-6 (IL-6) and IL-12 p40, with IC(50) ranging from 4.1±0.2 to 9.1±0.3 uM . This suggests that Hedycoronen A could be used in the treatment of conditions characterized by inflammation.
Analgesic Effects
The phytoconstituents present in Hedychium species, which include Hedycoronen A, have been reported to have analgesic effects . This suggests that Hedycoronen A could potentially be used in pain management.
Anti-Diabetic Activity
Hedycoronen A, along with other phytoconstituents from Hedychium species, has been associated with antidiabetic activity . This suggests a potential role for Hedycoronen A in the management of diabetes.
Anti-Asthmatic Potential
Research has indicated that Hedycoronen A may have potential anti-asthmatic properties . This suggests that it could be used in the treatment of asthma.
Cytotoxic Activity
Hedycoronen A has been associated with cytotoxic activity . This suggests that it could potentially be used in cancer treatment.
Traditional Medicinal Uses
Hedychium species, which include Hedycoronen A, have been used in traditional and herbal medication around the world for various purposes, including anti-inflammatory, skincare, analgesic, anti-asthmatic, anti-diabetic, antidotal uses, among others .
Mechanism of Action
Target of Action
Hedycoronen A, a labdane-type diterpenoid, primarily targets the production of interleukin-6 (IL-6), interleukin-12 p40 (IL-12 p40), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs) . These cytokines play crucial roles in the immune response, particularly in inflammation .
Mode of Action
Hedycoronen A interacts with its targets by inhibiting their production. Specifically, it has been found to inhibit the production of IL-6, IL-12 p40, and TNF-α in LPS-stimulated BMDCs . The IC50 values, which represent the concentration of Hedycoronen A required to inhibit the production of these cytokines by 50%, are 9.1 μM for IL-6, 5.6 μM for IL-12 p40, and 46.0 μM for TNF-α .
Biochemical Pathways
These cytokines are key players in the immune response and inflammation, suggesting that Hedycoronen A may exert its effects through modulating these processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound and its ultimate effectiveness as a drug
Result of Action
The molecular and cellular effects of Hedycoronen A’s action primarily involve the inhibition of cytokine production in LPS-stimulated BMDCs . By inhibiting the production of IL-6, IL-12 p40, and TNF-α, Hedycoronen A may help modulate the immune response and reduce inflammation .
properties
IUPAC Name |
4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8-9,13,16-18H,1,6-7,10-12H2,2-5H3/b9-8+/t16-,17-,18?,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAWJLFWEBGZIH-MZBNRDNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(OC3=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(OC3=O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Hedycoronen A?
A1: Hedycoronen A is characterized as a new labdane-type diterpenoid. While its exact molecular formula and weight are not provided in the abstracts, its structure is described as 15-methoxylabda-8(17),11E,13-trien-16,15-olide []. This information, along with the elucidation through mass spectrometry, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy [], provides valuable insights into its structural properties. Further details regarding spectral data would be necessary for a complete characterization.
Q2: How does the structure of Hedycoronen A relate to its anti-inflammatory activity?
A2: The research highlights the significance of the labdane-type diterpenoid structure for the observed anti-inflammatory effects []. Notably, the presence of a methoxy group at the 15 position in Hedycoronen A appears to be crucial for its potent inhibition of IL-6 and IL-12 p40 production []. Further structure-activity relationship (SAR) studies involving modifications to the Hedycoronen A structure would be valuable to determine the impact on potency, selectivity, and identify other structural features essential for its biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.